1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a fluorinated pyrazole sulfonyl chloride derivative characterized by a 2,2-difluoroethyl substituent at the N1 position, methyl groups at the C3 and C5 positions, and a reactive sulfonyl chloride group at C4 (Fig. 1). This compound is part of a broader class of pyrazole sulfonyl chlorides, which are widely used as intermediates in pharmaceutical and agrochemical synthesis due to their electrophilic sulfonyl chloride moiety .
Notably, the compound is listed as discontinued by CymitQuimica (Ref: 10-F426920), suggesting challenges in commercial production, stability, or demand . Its molecular formula is C₇H₁₀ClF₂N₂O₂S, with a molecular weight of 278.69 g/mol (calculated from and ). The presence of fluorine atoms likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O2S/c1-4-7(15(8,13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAOVLJJGFIXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethylpyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a difluoromethylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The difluoroethyl group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, catalysts (e.g., palladium for cross-coupling), and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C7H9ClF2N2O2S
- Molecular Weight : 258.67 g/mol
- IUPAC Name : 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
- Canonical SMILES : CC1=C(C(=NN1CC(F)F)C)S(=O)(=O)Cl
Pharmaceutical Development
One of the primary applications of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is in the field of pharmaceuticals. The compound's sulfonyl chloride functional group makes it a valuable intermediate for synthesizing various bioactive molecules. Researchers have explored its potential in developing new drugs targeting specific diseases.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy against certain cancer cell lines. The derivatives showed promising cytotoxic effects, indicating potential as anti-cancer agents .
Agricultural Chemistry
The compound is also being investigated for its applications in agricultural chemistry, particularly as a pesticide or herbicide. Its unique structure may provide enhanced activity against pests while minimizing environmental impact.
Research Findings :
A recent study demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests. The results indicated that it could serve as a safer alternative to existing chemical pesticides .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoroethyl group can influence the reactivity and stability of the compound, as well as its interactions with biological targets .
Comparison with Similar Compounds
Target Compound : 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
- Substituents : 2,2-Difluoroethyl (N1), methyl (C3/C5).
- Discontinued status may indicate synthesis challenges (e.g., fluorination steps) or instability under storage conditions .
Analog 1 : 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
- Substituents : Ethyl (N1), methyl (C3).
- Key Properties: Lacks fluorine, resulting in lower lipophilicity and metabolic stability compared to the target compound.
Analog 2 : 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl Chloride
- Substituents : Difluoromethyl (N1), methyl (C5).
- Key Properties: Difluoromethyl group provides moderate electron withdrawal, balancing reactivity and stability.
Analog 3 : 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
- Substituents : 4-Chlorophenyl (N1), methyl (C3/C5).
- Key Properties :
Analog 4 : 1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride Hydrochloride
- Substituents: Dimethylaminoethyl (N1), methyl (C3/C5), hydrochloride salt.
- Key Properties: The dimethylaminoethyl group introduces a basic nitrogen, forming a hydrochloride salt to enhance solubility in polar solvents.
Analog 5 : 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
- Substituents : Methoxyethyl (N1), methyl (C3/C5).
- Key Properties :
Molecular and Structural Comparison
Table 1 : Comparative Data for Pyrazole Sulfonyl Chlorides
Biological Activity
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. The following sections will explore its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10ClF2N2O2S
- Molecular Weight : 252.7 g/mol
- Structural Features : The compound features a pyrazole ring with a sulfonyl chloride functional group, which is known for its reactivity and potential biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related pyrazole compounds have demonstrated efficacy against various bacterial and fungal strains. For example, several pyrazole derivatives showed inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in developing new antimicrobial agents .
Insecticidal Properties
Research into the insecticidal activities of pyrazole compounds has shown promising results. A study focusing on fluoro-substituted pyrazoles revealed that certain derivatives could effectively target pests like Mythimna separata and Plutella xylostella. These compounds acted by disrupting calcium release in neuronal cells, a mechanism similar to that of well-known insecticides . Although direct studies on the specific compound are lacking, the structural similarities suggest potential for similar activity.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can often be correlated with their structural features:
- Substituents : The presence of electron-withdrawing groups (like difluoroethyl) can enhance biological activity by increasing lipophilicity and reactivity.
- Functional Groups : The sulfonyl chloride moiety may contribute to the compound's reactivity towards biological targets, potentially leading to enzyme inhibition or receptor binding.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several novel pyrazole derivatives to evaluate their biological activities. Among these, compounds with difluoroethyl substitutions exhibited enhanced insecticidal properties compared to their non-fluorinated counterparts. These findings underline the importance of fluorine substitution in enhancing biological efficacy .
Case Study 2: Pyrazole Derivative Screening
In a systematic screening of various pyrazole derivatives for insecticidal activity, one derivative showed a larvicidal effect comparable to established insecticides at low concentrations. This study highlights the potential for developing effective pest control agents based on the structural characteristics of pyrazoles .
Q & A
Basic: What synthetic routes are recommended for preparing 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how is reaction progress monitored?
The compound is typically synthesized via a sulfonation-chlorination sequence . First, the pyrazole core is sulfonated using chlorosulfonic acid under controlled anhydrous conditions. The intermediate sulfonic acid is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Final purification employs recrystallization or column chromatography to isolate the product in >95% purity .
Advanced: How can the sulfonation-chlorination sequence be optimized to minimize by-products like over-chlorination or hydrolysis?
Key optimizations include:
- Temperature control : Maintaining sulfonation at 0–5°C to prevent ring decomposition.
- Stoichiometric precision : Using 1.1 equivalents of PCl₅ to avoid excess chlorination.
- Moisture exclusion : Conducting reactions under nitrogen with rigorously dried solvents.
- In situ quenching : Adding anhydrous sodium sulfate to scavenge residual HCl.
Advanced monitoring via in-line IR spectroscopy can track sulfonic acid intermediate formation and avoid over-chlorination .
Basic: What analytical techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., difluoroethyl CH₂CF₂ at δ 4.5 ppm, sulfonyl chloride at δ 140–145 ppm in ¹³C).
- FT-IR : Confirms sulfonyl chloride (S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹).
- HPLC : Purity assessment using a C18 column (≥99% purity threshold).
- Elemental analysis : Validates empirical formula (C₇H₈ClF₂N₂O₂S) .
Advanced: How are discrepancies in NMR data resolved for diastereomer formation in sulfonyl chloride derivatives?
Discrepancies arise from rotameric equilibria or diastereomeric by-products . Strategies include:
- Variable-temperature NMR : Freezing rotamers at –40°C to simplify splitting patterns.
- 2D NMR (COSY, NOESY) : Mapping spatial correlations to confirm regiochemistry.
- X-ray crystallography : Definitive structural assignment via single-crystal analysis .
Basic: What are the primary reactivity pathways of this sulfonyl chloride?
The electrophilic sulfur reacts with nucleophiles:
- Amines : Forms sulfonamides (e.g., for drug candidates).
- Alcohols : Generates sulfonate esters (useful in prodrug design).
- Thiols : Produces sulfonyl thioethers (applications in polymer chemistry).
Reactions require anhydrous conditions and catalytic bases (e.g., triethylamine) to neutralize HCl .
Advanced: How does the difluoroethyl group influence the sulfonyl chloride’s electrophilicity compared to non-fluorinated analogs?
The electron-withdrawing effect of the difluoroethyl group increases the sulfonyl chloride’s electrophilicity by stabilizing the transition state during nucleophilic attack. Computational studies (DFT) show a 15–20% increase in reaction rate compared to ethyl-substituted analogs. This enhances its utility in coupling reactions with low-nucleophilicity partners .
Basic: What precautions are critical for handling and storage?
- Storage : Under argon at –20°C in amber glass vials.
- Handling : Use gloveboxes or Schlenk lines to exclude moisture.
- Decomposition signs : Yellow discoloration or HCl gas emission indicates hydrolysis. Quench residues with cold sodium bicarbonate .
Advanced: What computational methods predict stability and reactivity under varying conditions?
- Density Functional Theory (DFT) : Models hydrolysis pathways and identifies moisture-sensitive sites.
- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF, THF).
- QSPR models : Correlate substituent effects (e.g., fluorine substitution) with shelf-life stability .
Basic: How is this sulfonyl chloride used as a building block in medicinal chemistry?
It serves as a sulfonylation reagent for:
- Protease inhibitors : Covalent modification of active-site serine residues.
- Anticancer agents : Conjugation to pyrazole-based scaffolds (e.g., analogs in ).
- PET tracers : Radiolabeling via nucleophilic aromatic substitution .
Advanced: What catalysts enable efficient cross-coupling of this sulfonyl chloride into complex frameworks?
- Palladium catalysts : Pd(PPh₃)₄ mediates Suzuki-Miyaura couplings with boronic acids.
- Copper(I) iodide : Facilitates Ullmann-type couplings with aryl amines.
- Microwave irradiation : Accelerates reactions (e.g., 80°C, 30 minutes) while suppressing decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
